molecular formula C7H9N5O2 B592476 2-N,2-N'-dihydroxy-2-N-pyridin-2-ylethanediimidamide CAS No. 135329-77-0

2-N,2-N'-dihydroxy-2-N-pyridin-2-ylethanediimidamide

Cat. No.: B592476
CAS No.: 135329-77-0
M. Wt: 195.182
InChI Key: OVTWAZSKWYASEM-UHFFFAOYSA-N
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Description

(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an ethanediimidamide moiety, which includes two imidamide groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical applications.

Properties

CAS No.

135329-77-0

Molecular Formula

C7H9N5O2

Molecular Weight

195.182

IUPAC Name

N-(2,2-diamino-1-nitrosoethenyl)-N-pyridin-2-ylhydroxylamine

InChI

InChI=1S/C7H9N5O2/c8-6(9)7(11-13)12(14)5-3-1-2-4-10-5/h1-4,14H,8-9H2

InChI Key

OVTWAZSKWYASEM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N(C(=C(N)N)N=O)O

Synonyms

Ethanediimidamide, N,N-dihydroxy-N-2-pyridinyl-, (Z,Z)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide typically involves the reaction of 2-aminopyridine with acetophenones under oxidative conditions. A common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using ketoxime acetates and simple pyridines. These reactions are often catalyzed by copper(I) under mild conditions, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridines.

    Reduction: Reduction reactions can convert the imidamide groups to amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Copper(I) catalysts and aerobic conditions are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens and organometallic compounds are used under various conditions.

Major Products

    Oxidation: Imidazo[1,2-a]pyridines.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is unique due to its combination of a pyridine ring and ethanediimidamide moiety, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

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